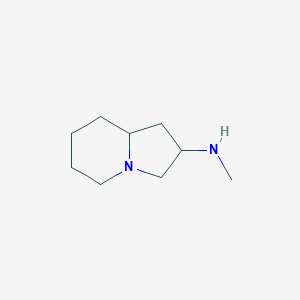
N-Methyl-octahydroindolizin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-octahydroindolizin-2-amine is a nitrogen-containing heterocyclic compound It is characterized by an octahydroindolizine core structure with a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-octahydroindolizin-2-amine typically involves the N-methylation of octahydroindolizine. One common method is the reductive amination of octahydroindolizine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol under mild conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of solid-supported catalysts and automated systems can further enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-octahydroindolizin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted indolizine compounds.
Scientific Research Applications
N-Methyl-octahydroindolizin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-Methyl-octahydroindolizin-2-amine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine: Similar in structure but lacks the fused bicyclic system.
N-Methylpyrrolidine: Another related compound with a simpler ring structure.
N-Methylmorpholine: Contains an oxygen atom in the ring, differing in its electronic properties.
Uniqueness
N-Methyl-octahydroindolizin-2-amine is unique due to its octahydroindolizine core, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-2-amine |
InChI |
InChI=1S/C9H18N2/c1-10-8-6-9-4-2-3-5-11(9)7-8/h8-10H,2-7H2,1H3 |
InChI Key |
NJYVFCGPIBLOPO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2CCCCN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


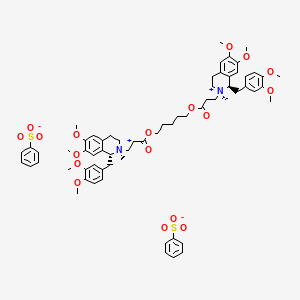

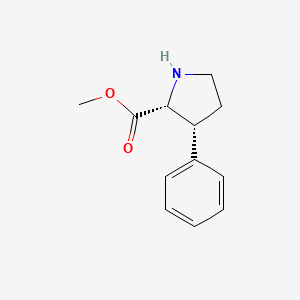

![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13335790.png)
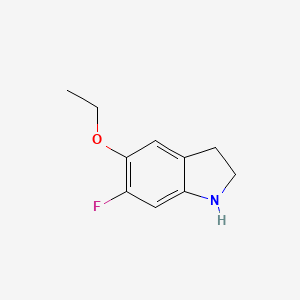

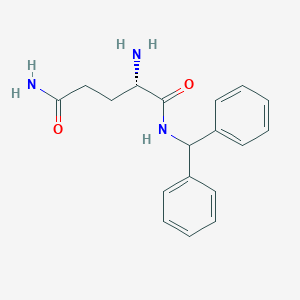

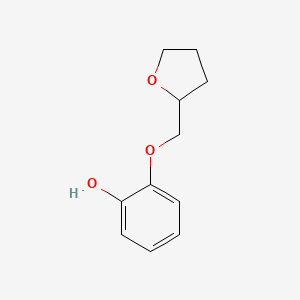

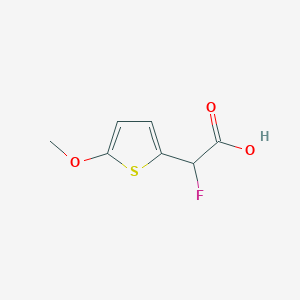
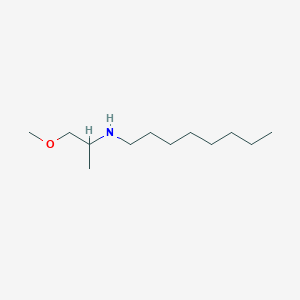
![tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13335841.png)
